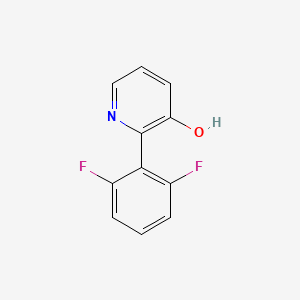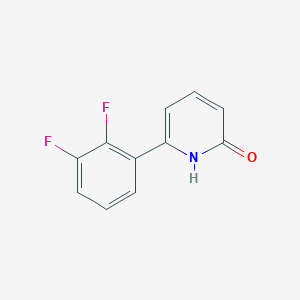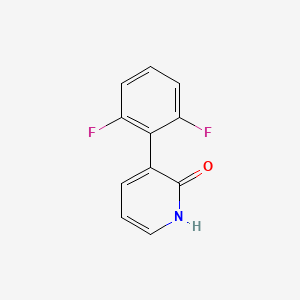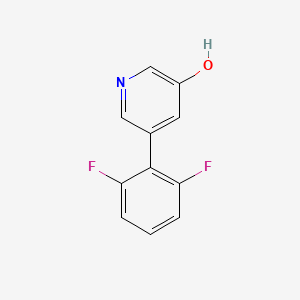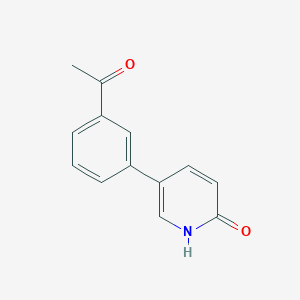
6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Difluorophenyl)-2-hydroxypyridine (6-DFHP) is a fluorinated phenylhydroxypyridine that has been studied for its potential applications in scientific research. It has been found to have potential uses in a variety of fields, including biochemistry, physiology, and pharmacology.
科学的研究の応用
6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been found to have potential uses in a variety of fields, including biochemistry, physiology, and pharmacology. In biochemistry, 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% has been studied for its potential use as an inhibitor of histone deacetylases (HDACs). In physiology, 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% has been studied for its potential use as a modulator of the immune system. In pharmacology, 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% has been studied for its potential use as an anti-inflammatory agent.
作用機序
The mechanism of action of 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% is not yet fully understood. It is believed that 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% inhibits HDACs by binding to the zinc-containing catalytic pocket of the enzyme, thus preventing the enzyme from catalyzing the deacetylation of lysine residues on histone proteins. In addition, 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects
6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% can inhibit HDACs, modulate the immune system, and reduce inflammation. In vivo studies have shown that 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% can reduce inflammation, improve wound healing, and reduce the severity of allergic reactions. In addition, 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% has been found to have anti-cancer effects, as it can inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
The main advantage of using 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. In addition, 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% can be used in a variety of experiments, including enzyme assays, cell culture studies, and animal studies. The main limitation of using 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is not yet approved for human use, so clinical trials have not yet been conducted.
将来の方向性
The potential future directions for 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% research include further studies into its mechanism of action, its effects on various diseases, and its potential uses in clinical trials. In addition, further studies into the synthesis methods of 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% could lead to more efficient and cost-effective production methods. Finally, further studies into the pharmacokinetics and pharmacodynamics of 6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% could lead to the development of more effective and safer drug formulations.
合成法
6-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% can be synthesized in a three-step process starting from 2,5-difluorobenzaldehyde. The first step involves the condensation of 2,5-difluorobenzaldehyde with ethyl acetoacetate to form 1-(2,5-difluorophenyl)-3-oxopropan-2-one. The second step involves the cyclization of 1-(2,5-difluorophenyl)-3-oxopropan-2-one to form 6-(2,5-difluorophenyl)-2-hydroxypyridine. The third step involves the hydrolysis of 6-(2,5-difluorophenyl)-2-hydroxypyridine to form 6-(2,5-difluorophenyl)-2-hydroxypyridine, 95%.
特性
IUPAC Name |
6-(2,5-difluorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-7-4-5-9(13)8(6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHRPOSKEZNRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682731 |
Source


|
| Record name | 6-(2,5-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111111-24-0 |
Source


|
| Record name | 6-(2,5-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




